Product packaging for 2-Chloro-6-(difluoromethoxy)quinoxaline(Cat. No.:)

2-Chloro-6-(difluoromethoxy)quinoxaline

Cat. No.: B13011679
M. Wt: 230.60 g/mol
InChI Key: FYNVIQRKWHYBIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-(difluoromethoxy)quinoxaline is a nitrogen-containing heterocyclic compound of significant interest in organic synthesis and drug discovery. The quinoxaline core is a privileged structure in medicinal chemistry, and the presence of a chlorine atom at the 2-position and a difluoromethoxy group at the 6-position makes this compound a highly valuable and versatile building block for the synthesis of diverse derivatives. Quinoxaline derivatives are extensively researched for their wide spectrum of biological activities, including anticancer, antibacterial, and antiprotozoal properties. The chloro substituent is a reactive site that readily undergoes nucleophilic substitution reactions, allowing researchers to functionalize the molecule with various amines, thiols, and other nucleophiles to create targeted libraries for biological screening. The difluoromethoxy group is a key motif known to influence a compound's electronic properties, metabolic stability, and membrane permeability, thereby enhancing the potential for developing novel therapeutic agents. In particular, quinoxaline-based compounds have shown promise as inhibitors of histone deacetylases (HDACs), a key target in oncology, and have demonstrated potent anti-proliferative effects against cancer cell lines such as HepG-2 and HuH-7 . Other research avenues explore quinoxaline 1,4-di-N-oxides, a related subclass, for their hypoxia-selective cytotoxicity and antiplasmodial (antimalarial) activities . This compound is intended for use in scientific research and development as a key intermediate. It is For Research Use Only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5ClF2N2O B13011679 2-Chloro-6-(difluoromethoxy)quinoxaline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5ClF2N2O

Molecular Weight

230.60 g/mol

IUPAC Name

2-chloro-6-(difluoromethoxy)quinoxaline

InChI

InChI=1S/C9H5ClF2N2O/c10-8-4-13-7-3-5(15-9(11)12)1-2-6(7)14-8/h1-4,9H

InChI Key

FYNVIQRKWHYBIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN=C2C=C1OC(F)F)Cl

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 2 Chloro 6 Difluoromethoxy Quinoxaline Analogs

Reactivity of the Quinoxaline (B1680401) Core

The quinoxaline ring system, a fusion of a benzene (B151609) ring and a pyrazine (B50134) ring, possesses a unique electronic character that influences its reactivity. rsc.org The presence of two nitrogen atoms in the pyrazine ring significantly reduces the electron density of the heterocyclic system, making it an "electron-poor" heteroaromatic.

The electron-deficient nature of the quinoxaline nucleus makes electrophilic aromatic substitution challenging, as it deactivates the ring towards attack by electrophiles. When such reactions do occur, they preferentially take place on the carbocyclic (benzene) ring rather than the electron-poor pyrazine ring. For a generic quinoxaline, electrophilic attack typically occurs at the C-5 and C-8 positions. youtube.com In the case of 2-Chloro-6-(difluoromethoxy)quinoxaline, the presence of the strongly electron-withdrawing difluoromethoxy group at the C-6 position would further deactivate the benzene ring, rendering electrophilic substitution even more difficult.

Conversely, the electron-poor character of the quinoxaline ring makes it susceptible to nucleophilic attack. rsc.org While the C-2 position is the primary site for substitution due to the chloro leaving group, direct nucleophilic substitution of hydrogen on the quinoxaline core can also be achieved, particularly through methodologies like the Vicarious Nucleophilic Substitution (VNS) of hydrogen. rsc.org This type of reaction is often facilitated by activating the quinoxaline ring, for instance, by forming a quinoxaline N-oxide, which enhances the electrophilicity of the carbon atoms in the pyrazine ring. rsc.org However, for substrates like 2-chloroquinoxaline, nucleophilic substitution of the chlorine atom is generally the preferred and more facile reaction pathway. rsc.org

The quinoxaline ring can undergo both oxidative and reductive transformations under specific conditions.

Oxidative Transformations: The heterocyclic ring can be susceptible to oxidative cleavage, although this often requires harsh conditions or specific reagents. For instance, studies on related fused heterocyclic quinones have shown that microbial biotransformations can lead to the oxidative cleavage of the quinone ring via a dioxygenase mechanism. nih.gov Furthermore, photoinduced processes involving quinoxaline derivatives can lead to the generation of reactive oxygen species (ROS) like singlet oxygen and superoxide (B77818) radicals, implying the potential for photo-oxidative degradation or transformation of the quinoxaline core itself. mdpi.com

Reductive Transformations: The pyrazine portion of the quinoxaline nucleus can be selectively reduced. Catalytic hydrogenation is a common method to achieve this transformation. For example, ruthenium-based catalysts have been employed for the regioselective hydrogenation of either the nitrogen-containing ring or the carbocyclic ring of substituted quinoxalines, with the outcome controlled by the choice of ligands. acs.org Molybdenum-based catalysts have also been explored for the hydrogenation of arenes and heteroarenes. acs.org This allows for the synthesis of tetrahydroquinoxaline derivatives, which are valuable structures in medicinal chemistry. The specific conditions for the reduction of this compound would need to be optimized to avoid side reactions, such as hydrodehalogenation of the chloro substituent.

Reactions Involving the Chloro Substituent

Nucleophilic aromatic substitution (SNAr) is a primary pathway for functionalizing 2-chloroquinoxalines. wikipedia.orgbyjus.com This reaction involves the displacement of the chloride leaving group by a nucleophile. The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The negative charge in this intermediate is effectively delocalized by the electron-withdrawing nitrogen atoms of the quinoxaline ring. wikipedia.org In the second step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

The rate of SNAr reactions is significantly enhanced by the presence of electron-withdrawing groups on the aromatic ring, as they stabilize the negatively charged intermediate. byjus.commasterorganicchemistry.com In this compound, the quinoxaline nitrogens and the 6-difluoromethoxy group work in concert to strongly activate the C-2 position towards nucleophilic attack. A wide variety of nucleophiles can be employed in these reactions.

Table 1: Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophile Type Example Nucleophile Resulting Functional Group
O-Nucleophiles Sodium Methoxide (NaOMe) 2-Methoxy
Phenol (PhOH) / Base 2-Phenoxy
N-Nucleophiles Ammonia (NH₃) 2-Amino
Benzylamine (BnNH₂) 2-(Benzylamino)
Morpholine 2-Morpholinyl
S-Nucleophiles Sodium Thiophenolate (NaSPh) 2-(Phenylthio)

Transition metal-catalyzed cross-coupling reactions provide a powerful and versatile alternative to SNAr for modifying the C-2 position, enabling the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. tcichemicals.com These reactions typically employ palladium or copper catalysts and allow for the coupling of the aryl chloride with a wide range of organometallic reagents or heteroatom sources. tcichemicals.comnsf.gov

C-C Bond Formation: The Suzuki-Miyaura coupling is a prominent method for forming C-C bonds. It involves the reaction of this compound with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This allows for the introduction of various alkyl, alkenyl, or (hetero)aryl groups.

C-N and C-O Bond Formation: The Buchwald-Hartwig amination is the premier method for forming C-N bonds. This palladium-catalyzed reaction couples the chloroquinoxaline with primary or secondary amines. Similarly, C-O bonds can be formed via related palladium-catalyzed couplings with alcohols or through copper-catalyzed Ullmann-type reactions, which are particularly effective for forming bonds with phenols. nsf.gov

Table 2: Overview of Transition Metal-Catalyzed Cross-Coupling Reactions

Reaction Name Bond Formed Coupling Partner Typical Catalyst/Ligand
Suzuki-Miyaura C-C Boronic Acid / Ester Pd(PPh₃)₄, PdCl₂(dppf)
Buchwald-Hartwig C-N Amine (R₂NH) Pd₂(dba)₃ / Xantphos
Buchwald-Hartwig C-O Alcohol (ROH) Pd(OAc)₂ / tBu₃P
Ullmann Condensation C-O Phenol (ArOH) CuI / L-proline

Transformations of the Difluoromethoxy Group

The difluoromethoxy (-OCF₂H) group is a key feature in many modern pharmaceutical compounds due to its unique electronic properties and metabolic stability. It is a strong electron-withdrawing group via induction and is often used as a bioisostere for methoxy (B1213986) or hydroxyl groups.

Chemically, the difluoromethoxy group is exceptionally stable and generally inert to most reaction conditions used to modify the rest of the molecule. The carbon-fluorine bonds are extremely strong, making cleavage or transformation of the -CF₂H moiety very difficult. It is resistant to both acidic and basic hydrolysis and is not susceptible to oxidation or reduction under typical synthetic conditions. Therefore, in the context of the reactions described above (SNAr, cross-coupling, core reduction), the difluoromethoxy group at the C-6 position is expected to remain intact, serving as a stable electronic modulator and a metabolically robust substituent. Its primary role is in influencing the reactivity of other sites on the molecule rather than participating in reactions itself.

Stability and Reactivity Considerations of the -OCF2H Moiety in Organic Reactions

The difluoromethoxy (-OCF2H) group has gained significant attention in medicinal chemistry and drug discovery due to its unique properties. researchgate.netnih.gov It is often incorporated into molecules to enhance metabolic stability, lipophilicity, and target-binding affinity. researchgate.netresearchgate.net A key aspect of its utility is its general stability under a wide range of synthetic conditions, which allows for modifications elsewhere in the molecule without affecting the -OCF2H moiety.

The stability of the difluoromethoxy group attached to an aromatic or heteroaromatic ring, such as in this compound, is a critical consideration for synthetic planning. Research into the stability of various fluorinated groups on arenes has shown that the difluoromethoxy moiety is remarkably robust. rsc.org It generally withstands conditions that might cleave other functional groups. The C-F bonds are strong, and the electron-withdrawing nature of the fluorine atoms also influences the adjacent C-H and C-O bonds. The unique properties of the -OCF2H group include its ability to act as a lipophilic hydrogen bond donor, a feature that distinguishes it from the more common trifluoromethoxy (-OCF3) group. nih.govresearchgate.net

The reactivity of the quinoxaline core, particularly the 2-chloro position, is well-established. The chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide variety of substituents. rasayanjournal.co.inrsc.org The stability of the -OCF2H group at the 6-position is crucial for the success of such transformations. Studies on related fluorinated compounds confirm that the difluoromethoxy group is tolerant of many common functional groups and reaction conditions, including those involving halides, esters, amides, and ketones. nih.gov Visible-light photoredox catalysis methods for difluoromethoxylation have been developed that are compatible with a broad array of functional groups, highlighting the group's resilience. nih.gov

The table below summarizes the stability of the aryl-OCF2H moiety under various reaction conditions, based on findings from studies on analogous compounds.

Reaction ConditionStability of Ar-OCF2H MoietyObservations & References
Acidic ConditionsGenerally StableStudies on arenes with fluorinated groups show high stability under various acidic conditions. rsc.org
Basic ConditionsGenerally StableThe C-F bonds are resistant to cleavage under many basic conditions. rsc.org
Palladium-mediated Cross-CouplingToleratedThe -OCF2H group is compatible with conditions used for Suzuki, Stille, and other cross-coupling reactions on the aromatic core. rsc.org
Nucleophilic Aromatic Substitution (SNAr)ToleratedReactions at other sites, such as the displacement of a chloro group on the quinoxaline ring, typically leave the -OCF2H group intact. rasayanjournal.co.inrsc.org
Visible-Light Photoredox CatalysisToleratedThe group is compatible with radical-based transformations used for difluoromethoxylation of other substrates. nih.govnih.gov

Potential Derivatizations or Modulations of the Difluoromethoxy Group

A promising strategy for the functionalization of related difluoromethylarenes (Ar-CF2H) has been developed, which could serve as a model for potential transformations of difluoromethoxyarenes (Ar-OCF2H). This approach involves the deprotonation of the C-H bond in the Ar-CF2H group using a combination of a strong base and a Lewis acid to generate a nucleophilic Ar-CF2– synthon. acs.org This reactive intermediate can then be trapped with a variety of electrophiles to form new carbon-carbon or carbon-heteroatom bonds. acs.org Although the oxygen atom in the Ar-OCF2H group would electronically influence this deprotonation, the principle remains a key potential pathway for derivatization.

If applicable to the -OCF2H group, this methodology would unlock numerous possibilities for modulation. The generated nucleophilic species could react with a range of electrophiles, leading to novel structures. The table below outlines potential derivatizations based on the reactivity of the analogous Ar-CF2– synthon.

Electrophile ClassExample ElectrophilePotential Product StructureReference (for Ar-CF2H analog)
Carbonyl CompoundsBenzaldehydeAr-OCF2-CH(OH)Ph acs.org
IminesN-Benzylidene-anilineAr-OCF2-CH(Ph)NHPh acs.org
Aryl HalidesIodobenzeneAr-OCF2-Ph (via Pd-coupling) acs.org
Activated ArenesBenzene (with Cr(CO)3 activation)Ar-OCF2-Ph acs.org
Sulfur DioxideSO2Ar-OCF2-SO2K acs.org
EstersHaloperidol benzoyl esterSelective addition product acs.org

Direct C-H functionalization of the -OCF2H group via radical-based processes is another conceivable pathway, although less explored. Given the development of photoredox methods for generating •OCF2H radicals for addition to arenes, it is plausible that conditions could be found to selectively abstract the hydrogen atom from a pre-existing -OCF2H group, allowing for subsequent functionalization. nih.gov However, such transformations would need to overcome the challenge of selectivity, especially in a complex molecule like this compound which possesses multiple potential reaction sites.

Structure Activity Relationship Sar and Molecular Design Principles for 2 Chloro 6 Difluoromethoxy Quinoxaline

Influence of Halogenation on Biological Activity and Physicochemical Interactions

Halogenation is a common strategy in medicinal chemistry to modulate a drug's physiological and pharmacological profile. researchgate.net In quinoxaline (B1680401) derivatives, the introduction of halogens like chlorine can significantly alter biological activity through various mechanisms.

The position of a halogen substituent on the quinoxaline ring is critical in determining its effect on bioactivity. Studies on various quinoxaline series have shown that substitution on the benzene (B151609) ring, particularly at the 6th and 7th positions, can be advantageous for activity. mdpi.com For instance, the introduction of an electron-withdrawing group like chlorine can lead to higher anticancer activity compared to bromine or an electron-releasing methyl group in some series. mdpi.com

The chlorine atom at the C2 position of 2-Chloro-6-(difluoromethoxy)quinoxaline plays a crucial role in modulating the molecule's physicochemical properties, particularly its lipophilicity and ability to interact with biological receptors. Introducing a chlorine atom generally increases the lipophilicity of a molecule. This enhanced lipophilicity can influence the compound's pharmacokinetic properties, such as its ability to cross cell membranes and its distribution in the body.

Impact of the Difluoromethoxy Moiety on Molecular Interactions

The difluoromethoxy group (-OCF₂H) at the C6 position is a key functional group that significantly influences the molecule's properties through unique electronic and steric effects.

The difluoromethoxy group possesses distinct characteristics that enable specific interactions with a biological target. cambridgemedchemconsulting.com The hydrogen atom of the -OCF₂H group is acidic due to the electron-withdrawing effect of the two adjacent fluorine atoms, allowing it to act as a hydrogen bond donor. chemrxiv.org This capacity for hydrogen bonding is a critical factor in molecular recognition and can stabilize the ligand within the receptor's binding site. plos.orgnih.gov

The difluoromethoxy group is strongly electron-withdrawing. This property significantly alters the electron density distribution across the quinoxaline ring system. Studies on related fluorinated quinoxalines demonstrate that incorporating strong electron-withdrawing substituents like fluorine or cyano groups leads to a significant reduction in both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. nih.govresearchgate.netnih.gov

Comprehensive Structure-Activity Relationship (SAR) Studies of Quinoxaline Derivatives

Extensive SAR studies on various classes of quinoxaline derivatives have established key principles for their design as therapeutic agents. mdpi.comresearchgate.netnih.gov The quinoxaline scaffold is a vital pharmacophore, with the primary sites for substitution being the C2, C3, C6, and C7 positions. mdpi.com

Research across different therapeutic areas reveals consistent patterns. For instance, in the development of anticancer agents, the nature of the substituent at the C2 and C3 positions is critical. An o,o-dimethoxyphenyl group at C2 was found to increase activity in one series, whereas trifluoromethyl (CF₃) and trifluoromethoxy (OCF₃) groups decreased it. mdpi.com The type of linker at C3 also plays a role, with N-linkers often being more effective than O-linkers. mdpi.com In the context of antiviral agents, specifically HCV NS5B polymerase inhibitors, SAR studies on substituted quinoxaline amides have demonstrated a clear relationship between structure and inhibitory concentration. nih.gov

The table below summarizes key SAR findings for various quinoxaline derivatives, illustrating the influence of different substituents on biological activity.

Quinoxaline Series Target/Activity Position(s) Favorable Substituents Unfavorable Substituents Reference(s)
Anticancer QuinoxalinesVarious Cancer Cell LinesC2o,o-dimethoxyphenylCF₃, OCF₃ mdpi.com
Anticancer QuinoxalinesVarious Cancer Cell LinesC3N-linker, Secondary amineO-linker, Primary/tertiary amines mdpi.com
Anticancer QuinoxalinesMelanoma Cell LineBenzene Ring (R₁, R₂)Unsubstituted (H)Br, CH₃ (compared to Cl) mdpi.com
Anticancer QuinoxalinesVarious Cancer Cell LinesC6, C7Cl, F--- mdpi.com
HCV NS5B InhibitorsHCV PolymeraseGeneralSubstituted amide derivatives--- researchgate.netnih.gov
5-HT3A Ligands5-HT3A ReceptorC6, C7H6-Cl, 6,7-Cl nih.gov
Quinoxaline-Furan HybridsHeLa Cancer CellsSide Chainp-cresol, Pyridine (H-bond donor/acceptor)--- mdpi.com
Triazolo[4,3-a]quinoxalinesAdenosine A₃ ReceptorC8Chloro--- researchgate.net

These comprehensive studies underscore the versatility of the quinoxaline scaffold and highlight how targeted modifications at specific positions can fine-tune the biological activity for a desired therapeutic effect. mdpi.comresearchgate.net The principles derived from these broad SAR analyses provide the foundational knowledge for understanding and predicting the biological profile of specific molecules like this compound.

Analysis of Substituent Effects on Biological Target Modulation

The quinoxaline scaffold is a privileged structure in drug discovery, and its biological activity can be finely tuned by the nature and position of its substituents. nih.gov Research into various quinoxaline derivatives has provided significant insights into the structure-activity relationships (SAR) that govern their interactions with biological targets, such as protein kinases and receptors. researchgate.netmdpi.com

The biological activity of quinoxaline derivatives is highly dependent on the electronic properties of their substituents. For instance, the presence of electron-withdrawing groups like trifluoromethyl (CF3) or trifluoromethoxy (OCF3) can decrease anticancer activity, while electron-donating groups like methoxy (B1213986) (OCH3) at specific positions are often essential for activity. mdpi.com Conversely, in other series, electron-withdrawing groups such as a nitro group (NO2) have been shown to enhance inhibitory activity against certain targets. nih.gov The difluoromethyl group (CF2H), a close analog to the difluoromethoxy group, is recognized for its role in improving lipophilicity and its capacity to act as a hydrogen bond donor, which can enhance target affinity and specificity. mdpi.com

The position of the substituent is also critical. Studies on anticancer quinoxalines have shown that an electron-withdrawing NO2 group at the 7-position of the quinoxaline nucleus diminishes activity. mdpi.com In the context of this compound, the chlorine atom at the 2-position and the difluoromethoxy group at the 6-position are key modulators of its properties. The chlorine at C2 makes the compound a suitable intermediate for further derivatization via nucleophilic substitution reactions. nih.gov During a fragment screen to identify ligands for serotonin (B10506) receptors, 2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline (B141808) was found to have an 83-fold difference in binding affinity between 5-HT3A and 5-HT3AB receptors, highlighting the importance of the chloro-substituent. nih.gov Further modifications, such as adding chlorine atoms at the 6- and 7-positions, resulted in compounds with similar high affinity, demonstrating the nuanced effects of halogen substitution. nih.gov

The nature of the linker or side chain attached to the quinoxaline core also plays a pivotal role. For example, an NH-CO linker at the second position was found to increase anticancer activity, whereas aliphatic linkers decreased it. mdpi.com Similarly, the type of amine at the third position influences activity, with secondary amines showing increased potency compared to primary or tertiary amines. mdpi.com

Table 1: Effect of Substituents on Quinoxaline Activity Against Various Targets

Target/Activity Favorable Substituents Unfavorable Substituents Key Findings Reference
Anticancer o,o-dimethoxyphenyl at C2; Secondary amine at C3; Bromo groups CF3, OCF3; Primary/tertiary amines at C3; NO2 at C7 Electron-donating groups and specific linkers are often crucial for activity. mdpi.com
Pim-1/2 Kinase Substituted quinoxaline-2-carboxylic acids - Lead compounds showed potent submicromolar inhibition. mdpi.com
c-Met Kinase R-isomer of piperidine (B6355638) ring S-isomer of piperidine ring Stereochemistry is crucial for inhibitory activity, with the R-isomer being significantly more potent. lookchem.com
5-HT3A Receptor H at R3 6-Cl or 6,7-di-Cl at R3 Affinity decreases with chloro substitution on the benzene ring portion for this specific scaffold. nih.gov
α-glucosidase 3-fluorophenyl moiety - Specific substitutions on appended phenyl rings can significantly enhance inhibitory potency. nih.gov

Rational Design Principles for Enhanced Potency and Selectivity

Rational drug design aims to develop potent and selective molecules by leveraging knowledge of the biological target and ligand-receptor interactions. For quinoxaline derivatives, this involves a hybrid strategy of combining pharmacophores that bind to different targets or optimizing interactions within a single target's binding site. nih.gov

One key principle is scaffold elaboration. Starting from a core structure like 6-(pyrimidin-2-ylamino)-3,4-dihydroquinoxalin-2(1H)-one, potent inhibitors of targets such as CDK9 and BET proteins can be developed. nih.gov This demonstrates that the quinoxaline core is a versatile template for creating polypharmacological agents that can address the complexity of diseases like cancer. nih.gov

Another principle is the strategic use of specific functional groups to enhance binding affinity and selectivity. The difluoromethoxy group in this compound is a prime example. Fluorine-containing groups are often incorporated into bioactive molecules to improve metabolic stability, bioavailability, and cell membrane permeability. mdpi.com The CF2H group, in particular, can serve as a hydrogen bond donor, which can lead to stronger and more specific interactions with the target protein. mdpi.com

Molecular hybridization is also a powerful design strategy. By combining the quinoxaline scaffold with other pharmacologically active moieties, such as acylhydrazones, novel hybrids with enhanced biological activity can be created. nih.gov For instance, a series of diphenylquinoxaline-6-carbohydrazide hybrids were rationally designed and synthesized as potent α-glucosidase inhibitors, with the most active derivative showing a competitive type of inhibition. nih.gov This success underscores the potential of integrating different structural motifs to achieve desired therapeutic profiles. nih.gov

Selectivity is a major goal in rational design. In the development of 5-HT3 receptor ligands, it was discovered that a single atom change could shift the selectivity profile of a compound from the 5-HT3A to the 5-HT3AB receptor subtype. nih.gov This highlights the high degree of precision required in molecular design to achieve receptor-specific targeting. nih.gov

Conformational Analysis and Molecular Flexibility of Substituted Quinoxalines

The three-dimensional shape, or conformation, of a molecule is critical to its biological function. fiveable.me Conformational analysis of quinoxaline derivatives reveals that these molecules can exist in various spatial arrangements, which influences their interaction with biological targets. nih.gov

The flexibility of the quinoxaline system is influenced by several factors, including the nature of its substituents and the surrounding environment. nih.gov Bulky substituents attached to the rigid fused rings can promote specific helical connectivities. nih.gov The study of quinoxaline antibiotics in solution has shown the presence of multiple, slowly interconverting conformers. nih.gov This conformational heterogeneity is often attributed to hindered rotation around N-methylated peptide bonds or intramolecular hydrogen bonding in more complex quinoxaline-containing structures. nih.gov

Computational methods and experimental techniques like Nuclear Magnetic Resonance (NMR) and circular dichroism are used to study these conformations. fiveable.memdpi.com For steroidal quinoxalines, the presence of a chloro-substituent was found to produce different circular dichroism (CD) behavior compared to unsubstituted or methyl-substituted analogs. mdpi.com This effect is attributed to the lone pairs of electrons on the chlorine atom, which can significantly affect electronic transitions and, consequently, the molecule's preferred conformation. mdpi.com

Advanced Applications in Chemical Sciences Excluding Clinical Human Trials and Safety

Research in Agrochemical Innovation

The development of novel and effective agrochemicals is crucial for ensuring global food security. Quinoxaline (B1680401) derivatives have emerged as a promising class of compounds in this sector, with research demonstrating their potential as both herbicides and insecticides. usda.gov The specific substitution pattern of 2-Chloro-6-(difluoromethoxy)quinoxaline, featuring a chloro group and a difluoromethoxy group, suggests its potential for significant biological activity.

Development of Herbicidal Agents (e.g., HPPD Inhibitors)

Herbicides are essential for controlling weed competition in agriculture. One of the key targets for modern herbicides is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov HPPD inhibitors disrupt the biosynthesis of plastoquinones and tocotrienols, which are vital for pigment biosynthesis and antioxidant protection in plants, leading to bleaching and eventual death of susceptible weeds. nih.gov

Research has shown that various quinoxaline derivatives exhibit potent herbicidal activity, with some acting as protoporphyrinogen (B1215707) oxidase (PPO) inhibitors, another important herbicidal mode of action. usda.govnih.gov For instance, certain synthesized quinoxaline derivatives have demonstrated significant pre- and post-emergent herbicidal effects against a range of weed species. nih.govnih.gov The electronic properties conferred by the chloro and difluoromethoxy substituents in this compound may enhance its binding affinity to target enzymes like HPPD or PPO, potentially leading to the development of new, highly effective herbicidal agents. The difluoromethyl group, in particular, is a well-known bioisostere for hydroxyl and thiol groups and can significantly modulate the physicochemical properties of a molecule, including its lipophilicity and metabolic stability, which are critical for herbicidal efficacy.

While direct studies on the herbicidal activity of this compound are not extensively documented, the known herbicidal properties of analogous quinoxaline compounds provide a strong rationale for its investigation in this area.

Compound/DerivativeTarget Weed(s)Activity TypeEfficacyReference
2-(6-methoxy-2-oxo-3-phenylquinoxalin-1(2H)-yl)acetonitrileBroadleaf and grass weedsPost-emergenceHigh usda.govnih.gov
1-allyl-6-methoxy-3-phenylquinoxalin-2(1H)-oneBroadleaf and grass weedsPost-emergenceHigh usda.govnih.gov
Cycloalka[d]quinazoline-2,4-dione-benzoxazinonesBroadleaf weedsPost-emergenceExcellent nih.gov
6-Indazolyl-2-picolinic acidsAmaranthus retroflexus, Chenopodium albumPost-emergence100% control at 250 g/ha nih.govnih.gov

Insecticidal Activity and Advanced Pest Control Strategies

In addition to their herbicidal potential, quinoxaline derivatives have been investigated for their insecticidal properties. nih.gov The development of insecticides with novel modes of action is a critical strategy to combat the growing issue of insecticide resistance in pest populations. Certain quinoxaline-based compounds have shown promising activity against various insect pests, including the cotton leafworm (Spodoptera litura). nih.govrsc.org

The mode of action for the insecticidal activity of quinoxalines can vary depending on the specific substitutions on the quinoxaline ring system. The presence of a chlorine atom, as in this compound, is a common feature in many active agrochemicals and can play a crucial role in the molecule's interaction with the target site in the insect. The difluoromethoxy group can further influence the compound's bioavailability and metabolic stability within the insect.

The structural features of this compound warrant its investigation as a potential lead structure for the development of new insecticides. By understanding the structure-activity relationships of quinoxaline derivatives, it is possible to design and synthesize novel compounds with enhanced potency and selectivity for advanced pest control strategies.

Exploration in Materials Science and Organic Electronics

The unique electronic properties of the quinoxaline core have made it a subject of intense research in the field of materials science, particularly for applications in organic electronics. beilstein-journals.orgbeilstein-journals.org The electron-deficient nature of the quinoxaline ring allows it to function as an excellent electron acceptor, a key characteristic for n-type organic semiconductors. beilstein-journals.orgresearchgate.netnih.gov

Quinoxaline Derivatives as Electron Transport Materials (ETMs)

Electron Transport Materials (ETMs) are fundamental components of various organic electronic devices, facilitating the efficient movement of electrons. nih.gov Quinoxaline derivatives have been extensively studied as ETMs due to their high electron affinity and good thermal stability. beilstein-journals.orgbeilstein-journals.orgnih.gov The introduction of electron-withdrawing groups, such as the chloro and difluoromethoxy groups in this compound, can further lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, which is a critical parameter for efficient electron injection and transport. researchgate.net

The planarity of the quinoxaline ring system also promotes intermolecular π-π stacking, which is essential for charge transport in the solid state. The specific substituents can influence the molecular packing and, consequently, the electron mobility of the material.

Applications in Organic Photovoltaics (OSCs, DSSCs)

Organic photovoltaics (OPVs), including organic solar cells (OSCs) and dye-sensitized solar cells (DSSCs), represent a promising technology for low-cost, flexible solar energy conversion. Quinoxaline derivatives have been successfully incorporated into both OSCs and DSSCs. jmaterenvironsci.comcase.edunih.govresearchgate.netresearchgate.netrsc.org

In OSCs, quinoxaline-based polymers have been used as electron acceptors, contributing to high power conversion efficiencies (PCEs). nih.gov The strong electron-accepting nature of the quinoxaline unit facilitates efficient charge separation at the donor-acceptor interface.

In DSSCs, quinoxaline derivatives are used as building blocks in organic sensitizers (dyes). jmaterenvironsci.comcase.edunih.govresearchgate.netrsc.org The quinoxaline moiety can act as a π-bridge or an auxiliary acceptor, enhancing the dye's light-harvesting ability and promoting electron injection into the semiconductor's conduction band. beilstein-journals.orgnih.gov The difluoromethoxy group in this compound could potentially red-shift the absorption spectrum of a dye, allowing for the capture of a broader range of solar radiation.

Device TypeQuinoxaline DerivativeRolePower Conversion Efficiency (PCE)Reference
DSSCQuinoxaline-fused tetrathiafulvaleneSensitizer6.47% nih.gov
OSCPBDB-T:BQDO-FSmall-molecule acceptor16.41% nih.gov
DSSCRC-22 (D-A-π-A configuration)Sensitizer5.56% case.edu

Utilization in Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs)

Organic Field-Effect Transistors (OFETs) are the fundamental building blocks of organic integrated circuits, and Organic Light-Emitting Diodes (OLEDs) are widely used in display and lighting technologies. Quinoxaline derivatives have demonstrated significant potential in both OFETs and OLEDs. google.comnih.govrsc.orgnih.govdocumentsdelivered.comfrontiersin.orgresearchgate.netbohrium.comrsc.org

In OFETs, the electron-deficient nature of quinoxalines makes them suitable for use as n-channel semiconductors. rsc.orgfrontiersin.org The introduction of fluorine or chlorine atoms onto the quinoxaline core has been shown to improve electron mobilities. rsc.org This suggests that this compound could exhibit favorable charge transport characteristics for OFET applications.

In OLEDs, quinoxaline derivatives can be employed as electron transport materials, host materials for the emissive layer, or as part of thermally activated delayed fluorescence (TADF) emitters. google.comrsc.orgnih.govresearchgate.netbohrium.com Their high thermal stability and ability to form stable amorphous films are advantageous for device longevity and performance. google.com Bipolar host materials incorporating quinoxaline moieties have been developed for highly efficient red phosphorescent OLEDs. nih.gov The specific electronic and photophysical properties imparted by the substituents in this compound could be tailored for specific OLED applications, potentially leading to devices with improved efficiency and color purity.

Device TypeQuinoxaline DerivativeRoleKey Performance MetricReference
OFETChlorinated Quinoxalineimide (QI-2Cl)n-channel semiconductorElectron mobility: 7.1 × 10⁻³ cm² V⁻¹ s⁻¹ rsc.org
Red PHOLEDM2 (Carbazole/diphenylquinoxaline-based)Bipolar hostMax. EQE: 15.07%, Max. Luminance: 28,818 cd m⁻² nih.gov
Blue TADF OLEDDMAC-TTPZ (Tetrahydrophenazine-based)EmitterMax. EQE: 15.3% rsc.org

N-type Semiconductor Development based on Quinoxaline Scaffolds

The quinoxaline nucleus, characterized by its electron-deficient pyrazine (B50134) ring fused to a benzene (B151609) ring, serves as an excellent building block for the development of n-type organic semiconductors. qmul.ac.uknih.gov This electron-deficient nature facilitates electron transport, a key characteristic for materials used in a variety of organic electronic devices. qmul.ac.uk Researchers have explored quinoxaline derivatives for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells (OSCs). qmul.ac.ukfrontiersin.org

In the context of OFETs, quinoxaline-based polymers have demonstrated promising p-type behavior with significant hole mobility, although their electron-deficient structure makes them prime candidates for n-type materials. frontiersin.org For instance, a novel donor-acceptor (D-A) type polymer incorporating a quinoxaline unit as the acceptor and an indacenodithiophene (IDT) unit as the donor exhibited a hole mobility of up to 0.12 cm²/V·s. frontiersin.org The design of such D-A polymers leverages the strong intramolecular charge transfer (ICT) effect between the electron-rich and electron-deficient moieties, which is beneficial for charge transport. frontiersin.org

In OLEDs, quinoxaline derivatives are valued for their thermal stability and ability to function as electron transporting layers, host materials for the emitting layer, or hole transporting layers. google.comresearchgate.net The rigidity of the quinoxaline structure contributes to a higher glass transition temperature (Tg), enhancing the durability of OLED devices. google.com Donor-acceptor-donor (D-A-D) type molecules, such as 2,3-di(9H-carbazol-9-yl)quinoxaline (DCQ), have been synthesized and shown to possess both good electron and hole transport properties, making them effective bipolar host materials in phosphorescent OLEDs (PHOLEDs). researchgate.net

The versatility of the quinoxaline scaffold allows for fine-tuning of its electronic properties through chemical modification, making it a subject of ongoing research to enhance performance in various electronic applications. qmul.ac.uk

Table 1: Applications of Quinoxaline Derivatives in Organic Electronics

Quinoxaline Derivative TypeApplicationKey PropertiesReference
General DerivativesOrganic Solar Cells (OSCs), Dye-Sensitized Solar Cells (DSSCs), OFETs, OLEDsElectron-transporting materials, non-fullerene acceptors, n-type semiconductors. qmul.ac.uk
Pyrazinoquinoxaline (PQ) DerivativesOrganic Field-Effect Transistors (OFETs)Good building blocks for low band gap organic semiconductors, planar π-conjugation. nih.gov
D-A Polymer (IDT-Quinoxaline)Organic Field-Effect Transistors (OFETs)P-type behavior, hole mobility up to 0.12 cm²/V·s, strong ICT effect. frontiersin.org
2,3-di(9H-carbazol-9-yl)quinoxaline (DCQ)Phosphorescent OLEDs (PHOLEDs)Bipolar D-A-D structure, good electron and hole transport, high quantum efficiency. researchgate.net

Preclinical Investigations of Biological Activity Profiles (Mechanism-Focused)

The quinoxaline scaffold is a prominent feature in numerous compounds exhibiting a wide range of biological activities. The following sections detail the preclinical, mechanism-focused research into these properties.

Mechanisms of Antimicrobial Action (e.g., against bacteria, fungi, mycobacteria, protozoa in in vitro and in vivo models)

Quinoxaline derivatives have demonstrated significant potential as antimicrobial agents, with activity reported against bacteria, fungi, and mycobacteria. nih.govnih.gov The mechanism often involves targeting essential cellular processes in these microorganisms.

In antibacterial research, quinoxaline derivatives have been synthesized and tested against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. nih.govnih.gov The introduction of various substituents onto the quinoxaline core allows for the modulation of this activity. For example, the synthesis of Schiff bases from 2-chloro-3-methylquinoxaline (B189447) precursors has yielded compounds with notable antibacterial effects. nih.gov Similarly, secondary and tertiary amines bearing a 2-chloro-6-methylquinoline (B1583817) moiety have shown promising antifungal activity, particularly those with electron-withdrawing groups on an attached phenyl ring. nih.gov

Quinoxaline 1,4-di-N-oxides represent a particularly potent class of antimycobacterial agents. nih.govnih.govmdpi.com The oxidation of the nitrogen atoms in the pyrazine ring often leads to a significant increase in antibacterial activity. nih.gov These compounds have shown efficacy against Mycobacterium tuberculosis, including drug-resistant strains. nih.govnih.gov Mechanistic studies suggest that these N-oxide derivatives may act as prodrugs, requiring bioreduction to exert their effect, a pathway potentially different from existing antitubercular drugs. nih.gov For instance, ethyl 7-chloro-3-methylquinoxaline-2-carboxylate 1,4-dioxide was found to be active against nonreplicating bacteria in low-oxygen conditions, a crucial feature for targeting latent tuberculosis. nih.gov

Table 2: Antimicrobial Activity of Selected Quinoxaline Derivatives

Compound ClassTarget Organism(s)Key FindingsReference(s)
Schiff bases of 2-hydroxy-3-methylquinoxalineS. aureus, B. subtilis, E. coli, P. aeruginosaExhibit broad-spectrum antibacterial activity. nih.gov
Quinoxaline 1,4-di-N-oxidesMycobacterium tuberculosis (including drug-resistant strains)Potent activity; N-oxide moiety enhances efficacy; active against non-replicating bacteria. nih.govnih.govnih.gov
7-chloro-2-(ethoxycarbonyl)-3-methyl-6-(piperazin-1-yl)quinoxaline 1,4-dioxideM. tuberculosis, M. smegmatisDemonstrated the most potent activity in a novel series of derivatives. mdpi.com
2-chloro-6-methylquinoline aminesAspergillus niger, Aspergillus flavusCompounds with electron-withdrawing groups showed promising antifungal activity. nih.gov

Modulation of Cellular Pathways in Oncology Research (e.g., cell cycle progression, induction of apoptosis)

The anticancer potential of quinoxaline derivatives has been linked to their ability to modulate critical cellular pathways, leading to cell cycle arrest and apoptosis. nih.govnih.gov Research has shown that these compounds can induce programmed cell death through both intrinsic and extrinsic pathways.

Studies on other heterocyclic compounds with structural similarities, such as quinuclidinone derivatives, have demonstrated the induction of apoptosis in breast cancer cells (MCF-7). nih.gov The mechanism involved the activation of sphingomyelinase signaling and the JNK pathway. nih.gov These derivatives were shown to increase the expression of p53 and Bax, decrease the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and trigger the mitochondrial apoptotic pathway via cytochrome c release. nih.gov

Similarly, naphthylisoquinoline alkaloids induce apoptosis in breast cancer cells by causing nuclear membrane deformation, disrupting the mitochondrial membrane potential (MMP), and elevating reactive oxygen species (ROS) production. nih.gov Given the structural and functional similarities, quinoxaline-based compounds are explored for similar mechanisms. Research on 2,3-bifunctionalized quinoxalines suggests that their planar structure allows them to interact with DNA, potentially through intercalation, which can trigger cytotoxic effects. mdpi.com

Table 3: Oncological Mechanisms of Action for Quinoxaline-Related Scaffolds

Compound ClassCell Line(s)Mechanism of ActionReference
Quinuclidinone DerivativesMCF-7 (Breast Cancer)Induction of apoptosis via sphingomyelinase and JNK signaling; p53 and Bax upregulation; Bcl-2 downregulation. nih.gov
Naphthylisoquinoline AlkaloidsMCF-7, MDA-MB-231 (Breast Cancer)Induction of apoptosis via intrinsic pathway; disruption of mitochondrial membrane potential; increased ROS production. nih.gov
2,3-Bifunctionalized QuinoxalinesVarious Tumor LinesPotential DNA intercalation due to planar structure. mdpi.com

Anti-inflammatory Response Mechanisms in Animal Models (e.g., modulation of inflammatory biomarkers)

Quinoxaline derivatives have been recognized for their anti-inflammatory properties. plos.org Research into the mechanisms of action points towards the modulation of key signaling pathways involved in the inflammatory response. For example, certain heterocyclic compounds, including derivatives of imidazo[1,5-a]quinoxaline (B8520501) and pyrazolo[1,5-a]quinoxaline, have been evaluated for their capacity to inhibit the activation of NF-κB by modulating Toll-like receptor (TLR) signaling. nih.gov NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes. By impeding its activation, these compounds can effectively suppress the inflammatory cascade. This suggests a potential mechanism for the anti-inflammatory effects observed with the broader class of quinoxaline-based molecules.

Antiviral Properties and Enzyme Inhibition (e.g., HIV-1 Reverse Transcriptase)

Quinoxaline derivatives have emerged as a significant class of antiviral agents, with substantial research focused on their activity against Human Immunodeficiency Virus Type 1 (HIV-1). psu.edutorvergata.itnih.gov Many of these compounds function as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). psu.edutorvergata.it

NNRTIs bind to an allosteric pocket on the HIV-1 reverse transcriptase (RT) enzyme, inducing a conformational change that disrupts its catalytic activity and halts the conversion of viral RNA into DNA. nih.gov Quinoxalinylethylpyridylthioureas (QXPTs) are a well-studied class of quinoxaline-based NNRTIs. psu.edutorvergata.it Structure-activity relationship (SAR) studies have shown that substituents on the quinoxaline ring play a crucial role in antiviral potency. For example, the compound N-[2-(6-fluoro-4-oxopyrrolo[1,2-a]quinoxalin-5-yl)ethyl]-N′-[2-(5-bromopyridyl)]thiourea (6-FQXPT) was identified as a highly potent agent against HIV-1 replication in T4 lymphocytes. psu.edu

While potent against HIV-1, these NNRTIs are generally not active against HIV-2, which has intrinsic resistance due to differences in the NNRTI binding pocket of its reverse transcriptase. nih.govnih.gov The planar quinoxaline scaffold is also being investigated for its potential to inhibit other viral targets, such as the main protease (Mpro) of SARS-CoV-2. nih.gov

Table 4: Anti-HIV-1 Activity of Quinoxaline-Based NNRTIs

Compound ClassTargetKey FindingsReference(s)
Quinoxalinylethylpyridylthioureas (QXPTs)HIV-1 Reverse TranscriptasePotent NNRTIs; activity dependent on substituents on the quinoxaline ring. psu.edutorvergata.it
6-FQXPTHIV-1 Reverse TranscriptaseMost potent in its series; effective against HIV-1 replication in cell-based assays. psu.edu
General Quinoxaline DerivativesHIV-1 IntegraseThe quinoxaline scaffold has been identified as a core moiety for designing novel HIV integrase inhibitors. nih.gov

Antiparasitic Research (e.g., antitubercular, antimalarial, anti-leishmanial, antitrypanosomal studies)

The quinoxaline scaffold is a cornerstone in the development of novel antiparasitic agents, showing broad-spectrum activity against a variety of pathogens.

Antitubercular Activity: Quinoxaline derivatives, particularly 1,4-di-N-oxides, are potent inhibitors of Mycobacterium tuberculosis. nih.govnih.govnih.gov Research indicates that these compounds have a novel mode of action, retaining activity against strains resistant to current antitubercular drugs. nih.gov The presence of an electron-withdrawing substituent, such as a chlorine atom, on the quinoxaline ring is often important for biological activity. nih.gov Compounds like ethyl 7-chloro-3-methylquinoxaline-2-carboxylate 1,4-dioxide have shown efficacy in mouse models of tuberculosis. nih.gov

Antimalarial Activity: A series of anti-schistosomal quinoxaline-based compounds were found to have potent activity against the asexual blood stage of Plasmodium falciparum, the deadliest malaria parasite. plos.orgnih.gov These compounds exhibited low nanomolar IC₅₀ values against both drug-sensitive and multi-drug resistant strains. plos.org Resistance selection studies suggest a low propensity for resistance development and point towards a potentially novel mode of action, possibly involving a phospholipid flippase. plos.orgnih.gov

Anti-leishmanial Activity: Various quinoxaline derivatives have been investigated for their activity against Leishmania species. nih.govlookchem.commdpi.comnih.gov For instance, 2,3-diarylsubstituted quinoxalines have shown significant selectivity for Leishmania amazonensis promastigotes and intracellular amastigotes with low host cell cytotoxicity. nih.gov The proposed mechanism of action involves inducing intense mitochondrial alterations, including swelling, hyperpolarization of the mitochondrial membrane potential, increased superoxide (B77818) production, and decreased intracellular ATP levels, ultimately leading to parasite cell collapse. nih.gov

Antitrypanosomal Activity: Quinoxaline derivatives have also demonstrated promising activity against kinetoplastid parasites such as Trypanosoma cruzi (Chagas' disease) and Trypanosoma brucei (African sleeping sickness). nih.govlookchem.com Studies have identified 2-chloro-3-methylsulfinyl and 2-chloro-3-methylsulfonyl quinoxalines as particularly potent against L. donovani, T. brucei, and T. cruzi, with some derivatives showing greater activity than reference drugs. nih.gov

Table 5: Preclinical Antiparasitic Activity of Quinoxaline Derivatives

ActivityPathogen(s)Key Findings & MechanismsReference(s)
Antitubercular Mycobacterium tuberculosisPotent activity of 1,4-di-N-oxides; novel mode of action; efficacy in vivo. nih.govnih.govnih.gov
Antimalarial Plasmodium falciparumPotent, low nanomolar IC₅₀ against drug-resistant strains; low resistance potential. plos.orgnih.gov
Anti-leishmanial Leishmania amazonensis, L. donovaniInduction of mitochondrial dysfunction, leading to parasite death. nih.govnih.gov
Antitrypanosomal Trypanosoma cruzi, T. bruceiHigh potency of 2-chloro-3-substituted quinoxalines, surpassing reference drugs. nih.govlookchem.com

Computational and Theoretical Investigations

Molecular Docking Studies for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is frequently used to predict the binding mode of a ligand (a small molecule like 2-Chloro-6-(difluoromethoxy)quinoxaline) to the active site of a target protein.

Ligand-Protein Interaction Analysis and Scoring

For a given compound such as this compound, a typical ligand-protein interaction analysis would involve docking it into the binding site of a relevant biological target. The process generates various possible binding poses, which are then evaluated using a scoring function. This function estimates the binding affinity, with lower scores generally indicating a more favorable interaction. The analysis identifies key interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein.

Elucidation of Proposed Binding Modes and Active Site Interactions

Based on the scoring and interaction analysis, a proposed binding mode is elucidated. This model provides a three-dimensional representation of how the ligand sits (B43327) within the active site. It would highlight which parts of the this compound molecule, such as the chloro, difluoromethoxy, or quinoxaline (B1680401) ring system, are crucial for binding. For instance, the nitrogen atoms in the quinoxaline ring could act as hydrogen bond acceptors, while the aromatic rings might engage in pi-stacking interactions with aromatic residues in the protein's active site.

Density Functional Theory (DFT) and Quantum Chemical Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state.

Prediction of Electronic Properties and Chemical Reactivity

DFT calculations could be employed to predict the electronic properties of this compound. These properties include the distribution of electron density, the dipole moment, and the energies of the frontier molecular orbitals (HOMO and LUMO). The analysis of these properties provides insights into the molecule's chemical reactivity. For example, regions with high electron density might be susceptible to electrophilic attack, while regions with low electron density could be prone to nucleophilic attack.

Energy Level Calculations for Electronic Materials (e.g., LUMO levels)

The Lowest Unoccupied Molecular Orbital (LUMO) energy level is a key parameter that can be calculated using DFT. For a molecule like this compound, the LUMO energy indicates its ability to accept an electron. This information is valuable not only for predicting chemical reactivity but also for assessing the potential of the compound in electronic materials applications.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model for a series of quinoxaline derivatives would involve calculating various molecular descriptors (physicochemical, topological, and electronic) for each compound. These descriptors are then correlated with their experimentally determined biological activity using statistical methods like multiple linear regression or machine learning algorithms. Such a model could then be used to predict the activity of new, unsynthesized quinoxaline derivatives, including this compound, thereby guiding the prioritization of compounds for synthesis and testing.

Development of Predictive Models for Biological Activity

No information is currently available regarding the development of predictive models, such as QSAR, for the biological activity of this compound.

Identification of Key Molecular Descriptors Influencing Activity

There are no published studies that identify or analyze the key molecular descriptors of this compound that would influence its biological activity.

Molecular Dynamics Simulations for Conformational Landscape Analysis and Stability

No molecular dynamics simulation studies concerning the conformational landscape or stability of this compound have been found in the reviewed literature.

Future Research Directions and Challenges

Development of Novel Synthetic Methodologies for 2-Chloro-6-(difluoromethoxy)quinoxaline

The development of efficient and selective synthetic routes is paramount for the exploration of the chemical space around this compound.

Future synthetic research will likely focus on the selective functionalization of the quinoxaline (B1680401) core. The presence of a chloro substituent and a difluoromethoxy group offers multiple sites for reaction.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, could be employed to introduce a variety of substituents at the 2-position by leveraging the reactive C-Cl bond. Research into optimizing reaction conditions to achieve high yields and functional group tolerance will be crucial.

Direct C-H Functionalization: Investigating the direct C-H functionalization of the quinoxaline ring would provide a more atom-economical approach to diversification. This could involve transition-metal-catalyzed C-H activation to introduce new C-C or C-heteroatom bonds at specific positions, guided by the electronic effects of the existing substituents.

Regioselective Nucleophilic Aromatic Substitution (SNA_r_): The electron-withdrawing nature of the quinoxaline core and the difluoromethoxy group could facilitate S_N_Ar reactions at other positions on the benzene (B151609) ring, provided suitable leaving groups are present or can be introduced.

A key challenge will be controlling the regioselectivity of these reactions to avoid mixtures of isomers. Computational studies, such as Density Functional Theory (DFT) calculations, could be instrumental in predicting the most reactive sites and guiding the development of selective synthetic methods. ku.eduias.ac.in

Functionalization Strategy Potential Reagents/Catalysts Target Position Key Challenges
Suzuki CouplingPd catalysts (e.g., Pd(PPh₃)₄), boronic acids/esters2-position (C-Cl)Catalyst poisoning, functional group compatibility
Buchwald-Hartwig AminationPd catalysts, various amines2-position (C-Cl)Steric hindrance from bulky amines
Direct C-H ArylationPd, Ru, or Rh catalysts, aryl halidesVarious C-H positionsRegioselectivity, high reaction temperatures
Nucleophilic Aromatic SubstitutionStrong nucleophiles (e.g., alkoxides, thiolates)Activated positions on the benzene ringActivation of specific positions, control of side reactions

For this compound to be utilized in practical applications, the development of scalable and cost-effective synthetic routes is essential. Current laboratory-scale syntheses of related quinoxalines often rely on multi-step procedures with expensive reagents and catalysts. researchgate.netrsc.org

Future research should focus on:

One-Pot Syntheses: Designing one-pot procedures that combine multiple synthetic steps without the need for intermediate purification can significantly improve efficiency and reduce waste. rsc.org

Flow Chemistry: The use of continuous flow reactors can offer better control over reaction parameters (temperature, pressure, and reaction time), leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

Green Chemistry Approaches: The exploration of more environmentally friendly reaction conditions, such as the use of greener solvents (e.g., water, ethanol), catalyst-free methods, or reusable nanocatalysts, will be a critical aspect of developing sustainable industrial processes. researchgate.netrsc.org A reported catalyst-free method for quinoxaline synthesis in methanol (B129727) at room temperature, which is scalable to the 10-gram scale, provides a promising starting point. researchgate.net

Scalable Synthesis Approach Advantages Potential Hurdles
One-Pot SynthesisReduced reaction time, lower cost, less wasteCompatibility of reagents and reaction conditions
Flow ChemistryEnhanced safety, better process control, easy scalabilityInitial setup cost, potential for clogging
Green ChemistryReduced environmental impact, improved sustainabilityCatalyst stability and reusability, reaction efficiency

Advanced Spectroscopic and Structural Characterization Techniques for Complex Derivatives

As more complex derivatives of this compound are synthesized, advanced characterization techniques will be necessary to fully elucidate their structures and properties.

Standard techniques such as ¹H, ¹³C, and ¹⁹F NMR spectroscopy, along with IR spectroscopy and mass spectrometry, will form the foundation of structural analysis. ias.ac.ineurjchem.comscispace.com However, for more intricate structures, these may not be sufficient.

Two-Dimensional NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC will be invaluable for unambiguously assigning proton and carbon signals, especially in complex, polysubstituted derivatives.

X-ray Crystallography: Single-crystal X-ray diffraction will provide definitive proof of structure, including stereochemistry and the precise spatial arrangement of atoms. This is particularly important for understanding intermolecular interactions in the solid state. nih.gov

Computational Chemistry: DFT calculations can be used to predict spectroscopic data (NMR chemical shifts, IR frequencies) and compare them with experimental results, aiding in structural confirmation. ias.ac.inscispace.com These calculations can also provide insights into the electronic structure, molecular orbitals (HOMO-LUMO), and electrostatic potential, which are crucial for understanding the reactivity and potential applications of the molecule. nih.gov

Characterization Technique Information Provided Application to Complex Derivatives
2D NMR (COSY, HSQC, HMBC)Connectivity between atomsUnambiguous assignment of complex spectra
X-ray Crystallography3D molecular structure, intermolecular interactionsDefinitive structural elucidation, study of crystal packing
DFT CalculationsPredicted spectroscopic data, electronic propertiesConfirmation of experimental data, understanding of reactivity
Advanced Mass SpectrometryHigh-resolution mass, fragmentation patternsAccurate mass determination, structural information on fragments

Broadening the Scope of Application in Emerging Fields

The unique combination of a quinoxaline core, a chloro-substituent, and a difluoromethoxy group suggests that this compound and its derivatives could find applications in several emerging fields.

The electronic properties of the quinoxaline ring system make it a candidate for use in organic electronics. The introduction of the difluoromethoxy group can further tune these properties.

Organic Light-Emitting Diodes (OLEDs): Quinoxaline derivatives have been investigated as electron-transporting materials and emitters in OLEDs. The high electron affinity of the difluoromethoxy group could enhance electron injection and transport, potentially leading to more efficient devices.

Organic Photovoltaics (OPVs): As electron-accepting materials, derivatives of this compound could be explored in the active layer of organic solar cells.

Sensors: The quinoxaline nitrogen atoms can act as binding sites for metal ions or other analytes. Functionalization could lead to the development of selective chemosensors with optical or electrochemical readouts.

The ability of the quinoxaline moiety to participate in non-covalent interactions, such as π-π stacking and hydrogen bonding, makes it an attractive building block for supramolecular chemistry and nanoscience.

Self-Assembling Systems: Derivatives could be designed to self-assemble into well-defined nanostructures, such as nanotubes, nanofibers, or vesicles, with potential applications in drug delivery or catalysis.

Fluorinated Nanoparticles: The presence of fluorine opens up the possibility of creating fluorinated nanoparticles. ku.edunih.gov Such nanoparticles have unique properties and are being explored for applications in biomedical imaging (e.g., ¹⁹F MRI) and as drug delivery vehicles. ku.edunih.govmdpi.com The integration of this compound into polymer or silica-based nanoparticles could lead to novel imaging agents or targeted therapeutic systems. ku.edu The combination of nanotechnology with fluorinated molecules is considered a promising approach for developing new therapeutic treatments. nih.gov

Interdisciplinary Research Synergies for Novel Discoveries

The unique structural features of this compound, namely the reactive chlorine atom, the electron-rich quinoxaline core, and the metabolically robust difluoromethoxy group, position it as a compound of significant interest at the intersection of multiple scientific disciplines. Future breakthroughs and novel applications are most likely to emerge from synergistic research efforts that bridge chemistry, biology, and materials science.

Medicinal Chemistry and Chemical Biology: The quinoxaline scaffold is a well-established "privileged structure" in medicinal chemistry, known for a wide array of biological activities including anticancer, antiviral, and antimicrobial effects. nih.govnih.govnih.gov The introduction of a difluoromethoxy group is a recognized strategy to enhance metabolic stability and cell membrane permeability. mdpi.com An interdisciplinary collaboration involving medicinal chemists, pharmacologists, and computational biologists could unlock the therapeutic potential of this specific molecule.

Drug Discovery Pipeline: Synthetic chemists could generate a library of analogues by performing nucleophilic substitutions at the C2-chloro position, while pharmacologists could screen these new compounds for activity against various targets like kinases, viruses, and bacteria. nih.gov

Computational Modeling: Molecular docking studies could predict binding affinities and guide the rational design of more potent and selective derivatives, for instance, as Topoisomerase II inhibitors or apoptosis inducers, which are known mechanisms for other quinoxalines. nih.gov

Target Identification: Chemical biologists could utilize derivatives of this compound as chemical probes to identify novel biological targets, elucidating new pathways for therapeutic intervention.

Materials Science and Photochemistry: Quinoxaline derivatives have demonstrated significant promise in the development of advanced organic materials. nih.gov Their applications range from organic light-emitting diodes (OLEDs) and dyes to organic semiconductors and photoredox catalysts. nih.govnih.gov The electronic properties of this compound, influenced by both the electron-withdrawing chlorine and the difluoromethoxy group, make it a candidate for novel materials.

Organic Electronics: A collaboration between synthetic chemists and materials scientists could explore the use of this compound as a building block for new organic semiconductors. nih.gov Its photophysical properties, such as absorption and fluorescence, could be fine-tuned through chemical modification, guided by theoretical investigations using Density Functional Theory (DFT). nih.govresearchgate.net

Photocatalysis: The potential for quinoxaline-based dyes to act as photosensitizers in visible-light-induced reactions is an active area of research. nih.gov An interdisciplinary team could investigate whether derivatives of this compound can serve as efficient and robust photoredox catalysts for challenging organic transformations.

The synergy between these fields will be crucial for translating the molecular potential of this compound into tangible technological and therapeutic innovations.

Addressing Challenges in Specific Substituent Integration and Molecular Complexity

Integration of the Difluoromethoxy Substituent: The introduction of a difluoromethoxy (-OCF₂H) group onto an aromatic ring is a notoriously challenging transformation in synthetic chemistry. mdpi.com Unlike more common alkylation or methoxylation reactions, difluoromethoxylation often requires specialized reagents and precisely controlled conditions.

Reagent and Reaction Conditions: The direct difluoromethoxylation of a phenolic precursor typically involves reagents like chlorodifluoromethane (B1668795) (a gas), or more modern reagents such as TMSCF₂H or diethylaminosulfur trifluoride (DAST) in combination with a source of the CF₂H unit. These reactions can suffer from low yields, require harsh basic or thermal conditions, and may necessitate the use of high-pressure equipment, posing scalability and safety concerns.

Precursor Availability: An alternative route involves the synthesis of the corresponding aniline (B41778) precursor, 4-(difluoromethoxy)aniline, which is then used to build the quinoxaline ring. The synthesis of this precursor itself is a multi-step process that presents its own set of challenges.

The table below summarizes some common challenges associated with difluoromethoxylation methods.

Method/ReagentAssociated ChallengesPotential Mitigation Strategy
Chlorodifluoromethane (Freon-22)Gaseous reagent, requires high pressure, environmental concerns (ozone depletion).Use of specialized high-pressure reactors; exploring alternative reagents.
Pd- or Cu-catalyzed coupling with fluoroformatesRequires pre-functionalized aryl halides/boronic acids; catalyst cost and removal.Optimization of catalyst loading; development of recyclable catalyst systems.
Difluoromethylating agents (e.g., Zn(SO₂CF₂H)₂)Reagent stability, cost, and multi-step preparation.Development of more stable and commercially accessible "shelf-stable" reagents.

Managing Molecular Complexity and Selectivity: The synthesis of the core quinoxaline structure and its subsequent functionalization requires careful strategic planning to manage complexity and ensure regioselectivity.

Isomer Control: The classical synthesis of quinoxalines involves the condensation of an aromatic o-diamine with an α-dicarbonyl compound. mdpi.com When using an asymmetrically substituted precursor like 4-(difluoromethoxy)-1,2-phenylenediamine, the reaction can potentially lead to a mixture of regioisomers, complicating purification and reducing the yield of the desired product.

Selective Functionalization: The 2-chloro group serves as a versatile handle for introducing further complexity via nucleophilic aromatic substitution reactions. nih.gov However, achieving selective substitution at this position without affecting other parts of the molecule, particularly under harsh reaction conditions, can be difficult. The development of mild, efficient, and highly selective C-H functionalization or cross-coupling methods is a key challenge that chemists continue to address. nih.gov The use of modern synthetic tools like flow chemistry may offer a solution for managing complex, multi-step sequences in a more controlled and efficient manner. nih.gov

Overcoming these synthetic hurdles through the development of novel, efficient, and scalable chemical methods is essential to fully explore the potential of this compound and its derivatives. nih.gov

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